Mosapramine

説明

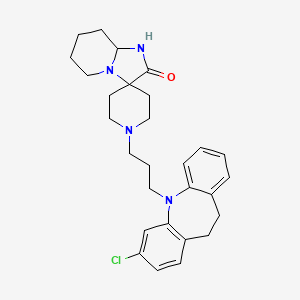

Mosapramine is an atypical antipsychotic used in Japan for the treatment of schizophrenia . It is a small molecule with the chemical formula C28H35ClN4O .

Synthesis Analysis

Mosapramine was first synthesized as an improved version of the world’s first iminodibenzyl antipsychotic drug, carpipramine . The synthesis of mosapramine was part of a conscious effort by Japan to develop its own antipsychotic drug .Molecular Structure Analysis

The molecular structure of Mosapramine is characterized by an average weight of 479.07 and a monoisotopic mass of 478.2499395 . The structure of Mosapramine is complex, with one or two aromatic rings and zero or one non-aromatic ring .Physical And Chemical Properties Analysis

Mosapramine has a molecular weight of 479.1 g/mol and a molecular formula of C28H35ClN4O . It also has an XLogP3 of 5.4, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 4 .科学的研究の応用

1. Antipsychotic Effects and Brain Function

Mosapramine has been studied for its antipsychotic effects, particularly in its ability to influence brain function. Fujimura, Hashimoto, and Yamagami (2000) explored mosapramine's impact on Fos protein expression in rat brains, noting its potential to enhance expression in the medial prefrontal cortex. This suggests a beneficial effect on negative symptoms in schizophrenia and indicates a lower tendency to induce neurological side effects (Fujimura, Hashimoto, & Yamagami, 2000).

2. Insulin Sensitivity and Diabetes Control

Ueno et al. (2002) conducted research on mosapride's role in glycemic control in Type II diabetes patients. Their findings suggest that mosapride, as a 5HT-4 receptor agonist, could improve insulin action and glycemic control in these patients, highlighting its potential therapeutic use beyond its primary indication (Ueno et al., 2002).

3. Gastrointestinal Disorders

Studies by Asakawa et al. (2006) and Liu et al. (2005) have demonstrated mosapride's effectiveness in improving gastrointestinal symptoms in different contexts. Asakawa et al. found it useful in treating appetite loss in diabetes patients, while Liu et al. observed its efficacy in alleviating constipation in parkinsonian patients, indicating its broad applicability in managing gastrointestinal disorders (Asakawa et al., 2006); (Liu et al., 2005).

4. Drug Delivery Technology

ElMeshad and El Hagrasy (2011) explored mosapride's incorporation into orodispersible film formulations. This innovation is particularly useful for patients with gastrointestinal disorders, offering a convenient administration method and highlighting the versatility of mosapride in different pharmaceutical forms (ElMeshad & El Hagrasy, 2011).

5. Functional Dyspepsia Treatment

Research on mosapride's application in treating functional dyspepsia has shown its effectiveness in managing symptoms like postprandial fullness and early satiety. This is evident in studies by Chen Sheng-lian (2008) and Curran and Robinson (2008), underscoring mosapride's role in improving the quality of life for patients with functional dyspepsia (Chen Sheng-lian, 2008); (Curran & Robinson, 2008).

Safety And Hazards

特性

IUPAC Name |

1'-[3-(2-chloro-5,6-dihydrobenzo[b][1]benzazepin-11-yl)propyl]spiro[1,5,6,7,8,8a-hexahydroimidazo[1,2-a]pyridine-3,4'-piperidine]-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H35ClN4O/c29-23-12-11-22-10-9-21-6-1-2-7-24(21)32(25(22)20-23)16-5-15-31-18-13-28(14-19-31)27(34)30-26-8-3-4-17-33(26)28/h1-2,6-7,11-12,20,26H,3-5,8-10,13-19H2,(H,30,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXUIZULXJVRBPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2C(C1)NC(=O)C23CCN(CC3)CCCN4C5=CC=CC=C5CCC6=C4C=C(C=C6)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H35ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0048846 | |

| Record name | Mosapramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0048846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

479.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Mosapramine | |

CAS RN |

89419-40-9 | |

| Record name | Mosapramine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89419-40-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mosapramine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089419409 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mosapramine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13676 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Mosapramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0048846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MOSAPRAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/04UZQ7O9SJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

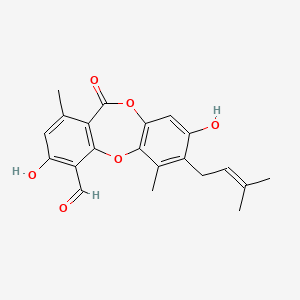

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Chloro-7-[(4-pyridin-2-ylpiperazin-1-yl)methyl]quinolin-8-ol](/img/structure/B1676676.png)